4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid
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Overview
Description
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid is an organic compound with the molecular formula C8H10O5S It is characterized by the presence of a tetrahydrofuran ring, a thioether linkage, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid typically involves the reaction of 2,5-dioxotetrahydrofuran with a thiol-containing butanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the formation of the thioether bond. The reaction is usually carried out under inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the tetrahydrofuran ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Esters, amides.
Scientific Research Applications
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which 4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors that recognize sulfur-containing compounds, influencing metabolic pathways. The tetrahydrofuran ring can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxotetrahydrofuran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic anhydride: Contains a similar tetrahydrofuran ring but with a more complex naphthalene structure.
Uniqueness
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid is unique due to its combination of a tetrahydrofuran ring, thioether linkage, and butanoic acid moiety. This combination provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
185422-75-7 |
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Molecular Formula |
C8H10O5S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
4-(2,5-dioxooxolan-3-yl)sulfanylbutanoic acid |
InChI |
InChI=1S/C8H10O5S/c9-6(10)2-1-3-14-5-4-7(11)13-8(5)12/h5H,1-4H2,(H,9,10) |
InChI Key |
IVYNNHRSIPFFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)SCCCC(=O)O |
Origin of Product |
United States |
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